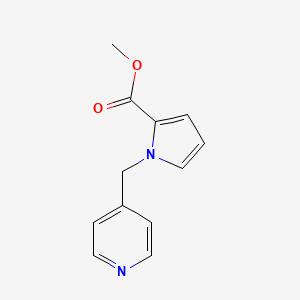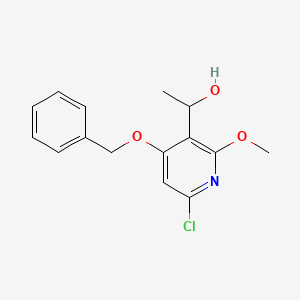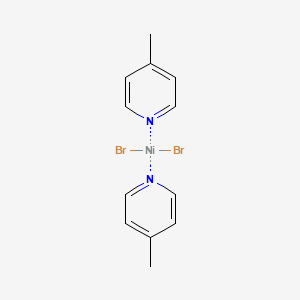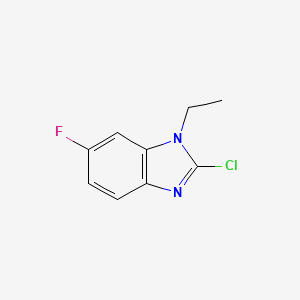![molecular formula C18H23ClN4O2 B13912437 3-[1-Methyl-6-(4-piperidyl)indazol-3-YL]piperidine-2,6-dione hydrochloride](/img/structure/B13912437.png)
3-[1-Methyl-6-(4-piperidyl)indazol-3-YL]piperidine-2,6-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-methyl-6-(4-piperidyl)indazol-3-yl]piperidine-2,6-dione;hydrochloride is a synthetic compound with the molecular formula C18H22N4O2. It is primarily used for research purposes and is not intended for human or veterinary use . This compound is part of the indazole and piperidine family, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 3-[1-methyl-6-(4-piperidyl)indazol-3-yl]piperidine-2,6-dione involves multiple steps, including the formation of the indazole and piperidine rings. Common synthetic routes include the use of various reagents and catalysts to facilitate the formation of these rings . Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
3-[1-methyl-6-(4-piperidyl)indazol-3-yl]piperidine-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines .
Applications De Recherche Scientifique
3-[1-methyl-6-(4-piperidyl)indazol-3-yl]piperidine-2,6-dione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-[1-methyl-6-(4-piperidyl)indazol-3-yl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate protein-protein interactions, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-[1-methyl-6-(4-piperidyl)indazol-3-yl]piperidine-2,6-dione is unique due to its specific structure and properties. Similar compounds include:
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound has similar structural features and is used in similar applications.
Indazole derivatives: These compounds share the indazole ring structure and have diverse biological activities.
Piperidine derivatives: These compounds share the piperidine ring structure and are used in various chemical and biological applications.
Propriétés
Formule moléculaire |
C18H23ClN4O2 |
|---|---|
Poids moléculaire |
362.9 g/mol |
Nom IUPAC |
3-(1-methyl-6-piperidin-4-ylindazol-3-yl)piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C18H22N4O2.ClH/c1-22-15-10-12(11-6-8-19-9-7-11)2-3-13(15)17(21-22)14-4-5-16(23)20-18(14)24;/h2-3,10-11,14,19H,4-9H2,1H3,(H,20,23,24);1H |
Clé InChI |
AWHFRGNPEYNITG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)C3CCNCC3)C(=N1)C4CCC(=O)NC4=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13912354.png)
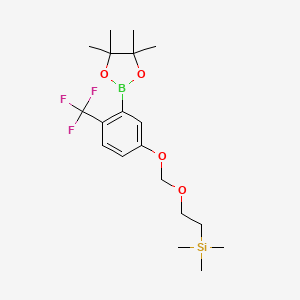
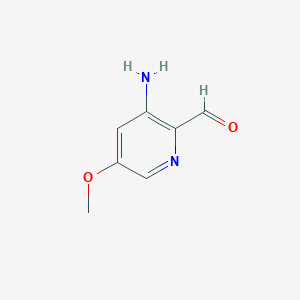

![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)alanine](/img/structure/B13912385.png)

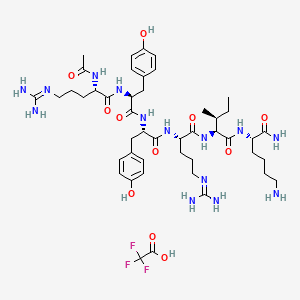
![Benzyl trans-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13912394.png)

![tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate](/img/structure/B13912408.png)
